molecular formula C17H21NO B152846 (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol CAS No. 78603-95-9

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Cat. No. B152846
CAS RN: 78603-95-9
M. Wt: 255.35 g/mol
InChI Key: LNQVZZGGOZBOQS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a chiral compound that plays a significant role as a catalyst in the synthesis of other chiral intermediates. The importance of such compounds lies in their ability to induce enantioselectivity in chemical reactions, which is a critical aspect in the production of pharmaceuticals and other substances that require specific stereochemistry for their activity.

Synthesis Analysis

The synthesis of the related R-enantiomer of 2-amino-3-methyl-1,1-diphenyl-1-butanol has been reported using R-valine as a starting material. The process involves esterification and CBZ (carbobenzyloxy) protection to generate (R)-2-benzyloxycarbonyl-amino-3-methyl-1,1-diphenyl-1-butanol. Subsequent catalytic hydrogenation with 5% Pd/C yields the desired product, R-2-amino-3-methyl-1,1-diphenyl-1-butanol, with an overall yield of 58% . This method showcases the potential for synthesizing the S-enantiomer by starting with the corresponding S-valine.

Molecular Structure Analysis

The molecular structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is characterized by its chiral center at the second carbon atom, which is bonded to an amino group, a methyl group, and two phenyl groups. The stereochemistry of this chiral center is crucial for the compound's catalytic properties. Although the provided data does not include direct analysis of the molecular structure, such information can typically be obtained through techniques like X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

In the context of chemical reactions, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and its analogs have been shown to be effective in promoting enantioselective alkylation. For instance, modification of a related compound, (1R,2S)-1,2-diphenyl-2-aminoethanol, has been used to promote the alkylation of N-diphenylphosphinoyl benzalimine with diethylzinc, achieving high enantioselectivities . This suggests that the (S)-(-)-enantiomer could similarly be used in asymmetric synthesis to obtain high enantiomeric excesses in the final products.

Physical and Chemical Properties Analysis

Scientific Research Applications

Catalysis and Synthesis

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol plays a significant role in catalysis, particularly in the synthesis of chiral intermediates. For instance, a study by Yi (2010) discusses its application in the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, highlighting its importance in creating chiral compounds through esterification and catalytic hydrogenation processes (Yi, 2010).

Biofuel Production

Research into biofuels has explored the potential of related pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, derived from microbial fermentations of amino acid substrates. Cann and Liao (2009) discuss the engineering of microorganisms for the production of these isomers, which hold promise as biofuels (Cann & Liao, 2009). Connor and Liao (2008) further delve into the use of Escherichia coli for producing 3-methyl-1-butanol, an example of harnessing microbial pathways for biofuel production (Connor & Liao, 2008).

Structural and Hydrogen Bonding Studies

The compound has also been studied for its structural and hydrogen bonding properties. Podjed and Modec (2022) conducted a study on amino alcohols including 2-amino-1-butanol and 2-amino-2-methyl-1-propanol, focusing on hydrogen bonding and polymorphism (Podjed & Modec, 2022).

Conformational Energy Analysis

In the field of molecular structure, Ivanov and Trifonov (1985) performed a conformational energy analysis of similar compounds, such as 4-amino-3,4-diphenyl-2-methyl-2-butanols. Their work emphasizes the importance of geometry optimization and intramolecular hydrogen bond formation in understanding these molecules' properties (Ivanov & Trifonov, 1985).

Microbial Production

The potential of microorganisms in producing related compounds is also a significant area of research. Vogt et al. (2016) engineered Corynebacterium glutamicum to produce isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, showcasing the versatility of microbial systems in chemical production (Vogt et al., 2016).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves predicting or proposing future research directions. This could include new synthetic methods, new reactions, new applications, or new studies to better understand the compound’s properties or mechanism of action.


Please note that not all information may be available for all compounds, especially those that are less studied. For a specific compound, a literature search in scientific databases like PubMed, SciFinder, and Web of Science is often the best way to find information. Please consult with a chemistry professional for specific advice.


properties

IUPAC Name

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVZZGGOZBOQS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

CAS RN

78603-95-9
Record name (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Reactant of Route 2
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Reactant of Route 3
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Reactant of Route 4
Reactant of Route 4
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Reactant of Route 5
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Reactant of Route 6
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Citations

For This Compound
4
Citations
SS Azizoglu, S Kaplan, G Ozturk, Y Turgut… - …, 2016 - pdfs.semanticscholar.org
Five novel amide based chiral tripodal receptors were synthesized under microwave irradiation by reacting nitrilotriacetic acid with chiral amino alcohols in a solvent-free medium with …
Number of citations: 8 pdfs.semanticscholar.org
RE Gawley, P Zhang - The Journal of Organic Chemistry, 1996 - ACS Publications
Transmetalation of 1-lithiotetrahydroisoquinolyloxazolines with magnesium halides affords Grignard reagents that add to aldehydes with up to 80% selectivity for one of the four possible …
Number of citations: 56 pubs.acs.org
A Högnäsbacka - 2015 - aaltodoc.aalto.fi
Enantioselective Michael additions of α-substituted phenylpropanoates to acrylonitriles as well as enantioselective Michael additions of substituted benzyl cyanides to acrylates were …
Number of citations: 2 aaltodoc.aalto.fi
R Berenguer, J Garcia, M Gonzàlez, J Vilarrasa - Tetrahedron: Asymmetry, 1993 - Elsevier
The performance of several 1,3,2-oxazaborolidines as chiral catalysts in the reduction of acetophenone has been compared, to gain insight into the more relevant structural factors as …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.